molecular formula C17H24N2O7S2 B2698609 2,4-diethyl 5-(1-methanesulfonylpyrrolidine-2-amido)-3-methylthiophene-2,4-dicarboxylate CAS No. 1188363-02-1

2,4-diethyl 5-(1-methanesulfonylpyrrolidine-2-amido)-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B2698609
CAS No.: 1188363-02-1
M. Wt: 432.51
InChI Key: RGUXJCHJIFPMDF-UHFFFAOYSA-N
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Description

2,4-diethyl 5-(1-methanesulfonylpyrrolidine-2-amido)-3-methylthiophene-2,4-dicarboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 2,4-diethyl 5-(1-methanesulfonylpyrrolidine-2-amido)-3-methylthiophene-2,4-dicarboxylate, typically involves heterocyclization reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the condensation of various substrates under specific conditions to form the thiophene ring.

For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The Paal–Knorr synthesis involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives often employs large-scale synthetic methods that are optimized for yield and efficiency. These methods may include continuous flow synthesis and the use of automated reactors to ensure consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2,4-diethyl 5-(1-methanesulfonylpyrrolidine-2-amido)-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

2,4-diethyl 5-(1-methanesulfonylpyrrolidine-2-amido)-3-methylthiophene-2,4-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-diethyl 5-(1-methanesulfonylpyrrolidine-2-amido)-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-diethyl 5-(1-methanesulfonylpyrrolidine-2-amido)-3-methylthiophene-2,4-dicarboxylate is unique due to its specific structural features, which include a pyrrolidine-2-carboxamido group and a methylsulfonyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

diethyl 3-methyl-5-[(1-methylsulfonylpyrrolidine-2-carbonyl)amino]thiophene-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O7S2/c1-5-25-16(21)12-10(3)13(17(22)26-6-2)27-15(12)18-14(20)11-8-7-9-19(11)28(4,23)24/h11H,5-9H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGUXJCHJIFPMDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2CCCN2S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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